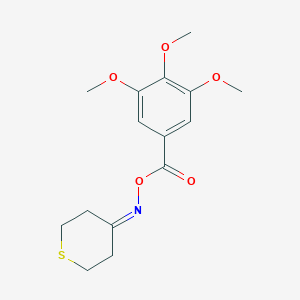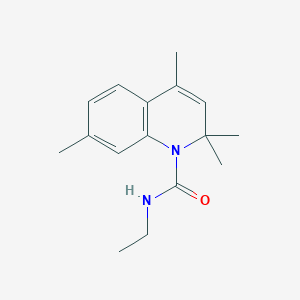![molecular formula C16H22N4O4 B5659801 3-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5659801.png)
3-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest is structurally related to a family of heterocyclic compounds known for their diverse chemical and biological properties. These properties stem from the presence of oxazolidine, pyrazole, and pyrrolidine rings in their structure, making them a subject of extensive research in organic and medicinal chemistry.
Synthesis Analysis
Synthetic approaches to similar compounds often involve 1,3-dipolar cycloaddition reactions, condensation reactions, or the application of catalysts to promote the formation of the desired heterocyclic frameworks. For example, the asymmetric construction of spirocyclic pyrrolidine-thia(oxa)zolidinediones via N,O-Ligand/Cu(I) catalyzed 1,3-dipolar cycloaddition of azomethine ylides with 5-alkylidene thia(oxa)zolidine-2,4-diones represents a related synthetic strategy, affording compounds with high diastereo- and enantioselectivity (Yang et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds within this family can be characterized by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques provide insights into the arrangement of atoms and the presence of functional groups, critical for understanding the chemical behavior of the compound. As an example, the synthesis of similar compounds, like 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, was confirmed using these spectroscopic methods, underscoring the structural diversity achievable with these frameworks (Asiri & Khan, 2010).
Propriétés
IUPAC Name |
3-[2-[3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-10-7-11(2)20(17-10)12-5-6-18(8-12)13(21)9-19-14(22)16(3,4)24-15(19)23/h7,12H,5-6,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIUUYDJKJBLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCN(C2)C(=O)CN3C(=O)C(OC3=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-pyrazol-1-yl)-N-{[3-(2-thienyl)-1H-pyrazol-4-yl]methyl}butanamide](/img/structure/B5659724.png)
![[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5659743.png)
![4-[(3-thienylmethyl)amino]-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B5659750.png)
![N-({1-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]piperidin-3-yl}methyl)-4-fluorobenzamide](/img/structure/B5659764.png)
![methyl 2-[(benzoylamino)sulfonyl]benzoate](/img/structure/B5659767.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5659779.png)
![1-[(1H-benzimidazol-2-ylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B5659791.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B5659792.png)
![(3S)-1-(5-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-benzimidazol-2-yl)-3-pyrrolidinol](/img/structure/B5659802.png)

![(4S)-3-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5659826.png)
